An In-depth Technical Guide to 3-Bromo-4-fluoro-5-nitrobenzamide
An In-depth Technical Guide to 3-Bromo-4-fluoro-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Nitrobenzamides
In the landscape of modern medicinal chemistry and materials science, the benzamide scaffold remains a cornerstone for the development of novel molecular entities. The strategic introduction of halogen atoms and a nitro group onto the benzene ring, as seen in 3-Bromo-4-fluoro-5-nitrobenzamide, offers a powerful tool for modulating the physicochemical and pharmacological properties of a molecule. This guide provides a comprehensive technical overview of 3-Bromo-4-fluoro-5-nitrobenzamide (CAS No. 1345471-86-4), a compound of significant interest as a versatile building block in synthetic chemistry.
The presence of bromine, fluorine, and a nitro group on the benzamide core creates a unique electronic and steric environment. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and can be a key pharmacophore or a precursor to an amino group, opening up further avenues for derivatization.
This guide will delve into the physicochemical properties, a plausible synthetic pathway, potential applications in drug discovery, and the necessary safety precautions for handling this compound and its precursors. The information presented herein is intended to empower researchers to leverage the unique chemical attributes of 3-Bromo-4-fluoro-5-nitrobenzamide in their scientific endeavors.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers and properties for 3-Bromo-4-fluoro-5-nitrobenzamide and its immediate precursor, 3-Bromo-4-fluoro-5-nitrobenzoic acid.
| Property | 3-Bromo-4-fluoro-5-nitrobenzamide | 3-Bromo-4-fluoro-5-nitrobenzoic acid |
| CAS Number | 1345471-86-4[1][2] | 1290117-21-3[3][4] |
| Molecular Formula | C₇H₄BrFN₂O₃ | C₇H₃BrFNO₄[3][4] |
| Molecular Weight | 263.02 g/mol | 264.01 g/mol [3] |
| Boiling Point | 290.9±40.0 °C at 760 mmHg (Predicted) | Not Available |
| Flash Point | 129.7±27.3 °C (Predicted) | Not Available |
| Appearance | Solid (Expected) | Solid[4] |
| Purity | Typically >95% (Varies by supplier) | Typically >97% (Varies by supplier)[4] |
| Storage | Sealed in dry, room temperature[4] | Sealed in dry, room temperature[4] |
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis can be envisioned in two main stages:
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Stage 1: Synthesis of the Precursor Acid: Preparation of 3-Bromo-4-fluoro-5-nitrobenzoic acid.
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Stage 2: Amidation: Conversion of the carboxylic acid to the final benzamide product.
Caption: Proposed multi-step synthesis of 3-Bromo-4-fluoro-5-nitrobenzamide.
Stage 1: Synthesis of 3-Bromo-4-fluoro-5-nitrobenzoic Acid (Precursor)
Step 1a: Nitration of 4-Fluorobenzoic Acid
The initial step involves the nitration of commercially available 4-fluorobenzoic acid. The carboxylic acid group is a meta-director, and the fluorine atom is an ortho, para-director. Due to the deactivating nature of the carboxyl group, the nitration is expected to occur at the position ortho to the fluorine and meta to the carboxyl group.
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Reaction: 4-Fluorobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-3-nitrobenzoic acid[5].
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Causality: The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric and sulfuric acids. The electron-rich aromatic ring attacks the nitronium ion, leading to electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the existing substituents.
Step 1b: Bromination of 4-Fluoro-3-nitrobenzoic Acid
The subsequent step is the bromination of the nitrated intermediate. Both the nitro and carboxyl groups are meta-directors, and the fluorine is an ortho, para-director. The position meta to both deactivating groups and ortho to the activating fluorine is the most likely site for bromination.
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Reaction: 4-Fluoro-3-nitrobenzoic acid is reacted with a brominating agent such as N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃).
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Causality: The brominating agent, activated by the catalyst, generates an electrophilic bromine species that is attacked by the aromatic ring. The directing effects of the substituents guide the incoming bromine to the C5 position, yielding 3-bromo-4-fluoro-5-nitrobenzoic acid.
Stage 2: Amidation of 3-Bromo-4-fluoro-5-nitrobenzoic Acid
The final step is the conversion of the carboxylic acid to the primary amide. This is a standard transformation in organic synthesis and can be achieved through several reliable methods.
Caption: General workflow for the amidation of the precursor acid.
Experimental Protocol (Representative)
The following protocol is a representative procedure based on standard amidation methodologies.[6]
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Activation of the Carboxylic Acid:
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To a solution of 3-Bromo-4-fluoro-5-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
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Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride by refluxing with thionyl chloride (SOCl₂).
-
-
Amine Coupling:
-
The activated carboxylic acid intermediate is then reacted with an ammonia source. This can be aqueous ammonium hydroxide or ammonia gas bubbled through the reaction mixture.
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The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
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Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with a mild base (e.g., saturated sodium bicarbonate solution) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final 3-Bromo-4-fluoro-5-nitrobenzamide.
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Potential Applications in Drug Discovery
While specific biological activity for 3-Bromo-4-fluoro-5-nitrobenzamide has not been reported, the benzamide scaffold is a privileged structure in medicinal chemistry. Structurally related compounds have shown significant potential as therapeutic agents, particularly in oncology.
-
Kinase Inhibition: Many benzamide derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer.[7][8] The structural features of 3-Bromo-4-fluoro-5-nitrobenzamide make it an attractive candidate for inclusion in screening libraries for kinase inhibitors.
-
PARP Inhibition: The benzamide moiety is also a key feature of several Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[9] PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in DNA repair pathways. The unique substitution pattern of 3-Bromo-4-fluoro-5-nitrobenzamide could offer novel interactions within the PARP active site.
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Antimicrobial Agents: Various substituted benzamides and related aromatic compounds have been investigated for their antimicrobial properties.[10] The electron-deficient nature of the aromatic ring in 3-Bromo-4-fluoro-5-nitrobenzamide may contribute to potential antimicrobial activity.
-
Intermediate for Agrochemicals: Halogenated and nitrated aromatic compounds are frequently used as intermediates in the synthesis of herbicides and other crop protection agents.[11][12][13]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 3-Bromo-4-fluoro-5-nitrobenzamide and its precursors. While specific safety data for the final product is not available, the safety profile of the precursor, 3-Bromo-4-fluoro-5-nitrobenzoic acid, provides a useful guide.
Hazard Identification for 3-Bromo-4-fluoro-5-nitrobenzoic acid: [3]
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.
Conclusion
3-Bromo-4-fluoro-5-nitrobenzamide is a highly functionalized building block with significant potential for applications in drug discovery, agrochemicals, and materials science. Its unique combination of a fluorine atom for metabolic stability, a bromine atom for synthetic elaboration, and a nitro group for electronic modulation and further derivatization makes it a valuable tool for synthetic chemists. While detailed experimental data on the compound itself is limited, this guide provides a solid foundation for its synthesis and potential applications based on established chemical principles and data from closely related analogues. As research continues to explore the vast chemical space of functionalized small molecules, compounds like 3-Bromo-4-fluoro-5-nitrobenzamide will undoubtedly play a crucial role in the development of next-generation technologies and therapeutics.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. [Link]
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PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]
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PubMed Central (PMC). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]
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PubMed. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. [Link]
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PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]
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PubChem. 3-Bromo-4-nitrobenzoic acid. [Link]
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PubChem. 3-Fluoro-5-nitrobenzoic acid. [Link]
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